molecular formula C15H10F3N3O B15060468 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B15060468
M. Wt: 305.25 g/mol
InChI Key: CNFZMJDWACQNKW-UHFFFAOYSA-N
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Description

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a high-value chemical building block specifically designed for pharmaceutical research and development. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatility and metabolic stability, which is linked to an aniline and a 3-(trifluoromethyl)phenyl group . The inclusion of the trifluoromethyl group is a common strategy in drug design, as it can significantly influence a molecule's electronegativity, lipophilicity, and overall metabolic profile . Researchers utilize this aniline-functionalized heterocycle as a key intermediate in the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening or in the development of receptor-targeted ligands . While the specific biological activity of this exact molecule may be under investigation, analogs and closely related structures containing the 1,2,4-oxadiazole core have demonstrated a wide range of biological activities in scientific literature, underscoring the research value of this chemical scaffold . As a building block, its primary mechanism of action is synthetic utility, enabling researchers to efficiently introduce a defined, multi-functional heteroaromatic segment into target structures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-14(22-21-13)10-4-2-6-12(19)8-10/h1-8H,19H2

InChI Key

CNFZMJDWACQNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (ID/Code) Molecular Formula Molecular Weight Substituents on Oxadiazole Aniline Position Key Features Biological Activity (MIC) Source
Target Compound C₁₅H₁₁F₃N₄O 320.27 3-(Trifluoromethyl)phenyl 3-position High lipophilicity (CF₃ group) Not reported
3-[3-(4-Methoxyphenyl)-oxadiazol-5-yl]aniline (BB10-5940) C₁₅H₁₃N₃O₂ 267.28 4-Methoxyphenyl 3-position Electron-donating OCH₃ group Not reported
4-(3-(4-(4-CF₃-phenoxy)phenyl)-oxadiazol-5-yl)aniline C₂₁H₁₄F₃N₃O₂ 405.35 4-Phenoxyphenyl (CF₃) 4-position Extended aromatic system 2 μg/mL (MRSA)
2-[3-(2-Thienyl)-oxadiazol-5-yl]aniline C₁₁H₉N₃OS 231.27 2-Thienyl 2-position Heterocyclic sulfur atom Not reported
N-Allyl-3-fluoro-4-(3’-methyl-oxadiazol-5-yl)aniline C₁₂H₁₂FN₃O 233.25 3’-Methyl 4-position N-Allyl and F substituents Not reported
Key Observations:
  • Positional Isomerism: The 3- vs. 4-position of the aniline moiety (e.g., target compound vs. 4-(3-(4-CF₃-phenoxy)phenyl)- analog) may alter spatial orientation, affecting interactions with biological targets .
  • Heterocyclic Modifications : Replacement of phenyl with thienyl () introduces sulfur, which could influence redox properties or hydrogen bonding .

Comparison with Isoxazole Analogs

The isoxazole-based compound in (N-(pyridin-3-ylmethyl)-4-(5-(3-CF₃-phenyl)isoxazol-3-yl)aniline) highlights the impact of heterocycle choice. Oxadiazoles generally exhibit greater metabolic stability than isoxazoles due to reduced ring strain and stronger hydrogen-bonding capacity .

Biological Activity

The compound 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C14H12F3N5OC_{14}H_{12}F_3N_5O, with a molecular weight of approximately 329.28 g/mol. The trifluoromethyl group is notable for enhancing biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

  • Antimicrobial Activity
    • A study on trifluoromethyl phenyl derivatives revealed that compounds similar to this compound exhibited potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects and low toxicity to human cells .
  • Anticancer Activity
    • Research has demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to our target compound showed significant cytotoxicity against human leukemia (CEM) and breast cancer (MCF-7) cell lines. These compounds were found to activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage .

Case Study 1: Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy of several trifluoromethyl-containing oxadiazoles. The results indicated that these compounds effectively inhibited biofilm formation and displayed bactericidal activity against stationary phase S. aureus cells. The low tendency for resistance development was also noted, making these compounds candidates for further development in antimicrobial therapies .

Case Study 2: Antitumor Activity

A series of oxadiazole derivatives were tested against a panel of twelve human tumor cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. Notably, the compound's mechanism involved inducing apoptosis through mitochondrial pathways and modulating cell cycle progression .

Data Tables

Biological ActivityCompoundTarget Organism/Cell LineMIC/IC50 ValuesNotes
AntibacterialTrifluoromethyl oxadiazoleStaphylococcus aureusLow MIC values indicating potencyEffective against biofilm formation
AntitumorOxadiazole derivativesCEM (leukemia), MCF-7 (breast cancer)IC50 values < 10 μMInduces apoptosis via p53 pathway

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline, and how can reaction efficiency be optimized?

Synthesis typically involves coupling reactions between precursor nitriles and hydroxylamine derivatives. For example, a two-step process includes:

Cyclocondensation : Reacting 3-(trifluoromethyl)benzamide with hydroxylamine to form an intermediate amidoxime.

Oxadiazole Formation : Using dehydrating agents (e.g., EDC·HCl or HOBt) in polar solvents like DMF to cyclize the amidoxime into the 1,2,4-oxadiazole ring .
Optimization Tips :

  • Adjust catalyst ratios (e.g., EDC·HCl:HOBt = 1:1.2) to enhance yield.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via column chromatography or preparative HPLC for high-purity isolates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. The trifluoromethyl group (δ ~120 ppm in ¹³C) and oxadiazole protons (δ 8.5–9.0 ppm in ¹H) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₀F₃N₃O = 306.0852) .
  • X-ray Crystallography : Resolves bond lengths and angles, with SHELXL software refining crystal structures .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous structural confirmation. Key steps:

Crystallization : Use slow evaporation in solvent mixtures (e.g., DCM/hexane).

Data Collection : Employ synchrotron radiation or lab-based diffractometers.

Refinement : SHELXL refines atomic positions and thermal parameters, highlighting planar oxadiazole rings and bond angles (e.g., C–N–O ~120°) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Solubility Considerations : Test compound stability in DMSO/PBS buffers to rule out aggregation artifacts.
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., –NO₂, –CF₂H) to assess electronic effects.
  • Substituent Positioning : Synthesize regioisomers (e.g., 2- or 4-substituted oxadiazoles) to probe steric influences.
  • Bioisosteric Replacement : Substitute the aniline moiety with heteroarylamines (e.g., pyridinyl) to enhance bioavailability .

Q. What methodologies evaluate the compound’s stability under experimental or physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varied pH (1–13) to identify degradation pathways.
  • Kinetic Solubility Assays : Use shake-flask methods with HPLC quantification to measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS .

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